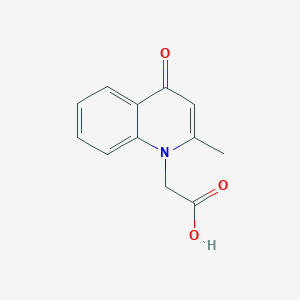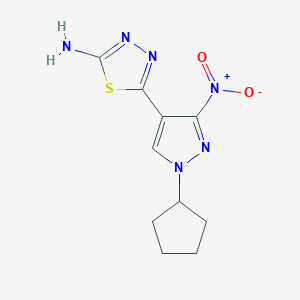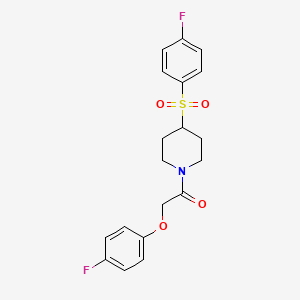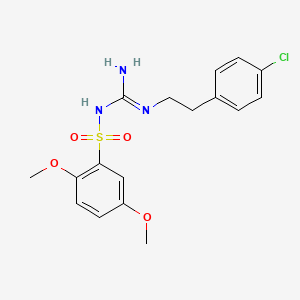
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide, also known as SDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SDMA belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). DDAH is responsible for the breakdown of asymmetric dimethylarginine (ADMA), which is a potent inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide increases the levels of ADMA, which in turn inhibits NOS, leading to decreased nitric oxide production. This mechanism has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been found to have immunomodulatory effects, enhancing the function of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its stability, which allows for easy storage and handling. Additionally, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide analogs with improved properties, such as increased solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with significant potential in scientific research due to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of DDAH, leading to decreased nitric oxide production. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, induction of apoptosis, and immunomodulatory effects. Although N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has some limitations in lab experiments, such as its low solubility in water, it has several advantages, including its stability and ease of synthesis. There are several potential future directions for the study of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide, including its use in combination with other drugs and the development of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide analogs with improved properties.
Méthodes De Synthèse
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(4-chlorophenethyl) carbamimidoyl chloride in the presence of a base. The product is then purified using column chromatography to obtain N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIXFCQLZUAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2354300.png)

![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)
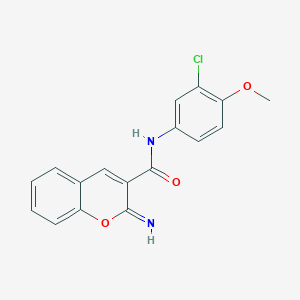
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

